1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride
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Overview
Description
1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride is a complex organic compound with a molecular formula of C25H34Cl2N4O This compound is known for its unique structure, which includes a benzazepine core linked to a piperidine moiety
Preparation Methods
The synthesis of 1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride involves several steps. One common method includes the following steps:
Hydroamination: Metal-catalyzed intramolecular hydroamination of an alkyne function by an amide moiety leads to the formation of benzazepinones.
Carbopalladation: Reductive Heck conditions are employed to furnish benzazepinones and benzazepines in moderate to high yields.
Amidation: Various amidation approaches allow obtaining both saturated and unsaturated benzazepinones.
Chemical Reactions Analysis
1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride involves its interaction with specific molecular targets and pathways. It is known to interact with γ-aminobutyric acid A (GABAA) receptors, leading to a decrease in brain serotonin concentrations . This interaction modulates the activity of neurotransmitters, resulting in its potential anxiolytic effects.
Comparison with Similar Compounds
1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride can be compared with other similar compounds:
- 1-(3-benzo bbenzazepin-11-ylpropyl)-4-phenylpiperidin-4-ol;hydrochloride : This compound has a similar benzazepine core but differs in its piperidine moiety .
- 11-(3-Benzo bbenzazepin-11-ylpropyl)benzobbenzazepine : This compound also contains a benzazepine core but has different substituents.
These comparisons highlight the uniqueness of 1-(3-benzob
Properties
CAS No. |
28027-99-8 |
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Molecular Formula |
C28H38Cl2N4O |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C28H36N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-14H,1,6-8,15-22H2,(H2,29,33);2*1H |
InChI Key |
QKCHGFSKOPWXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)C2(CC[NH+](CC2)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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